methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups such as ethoxy, methoxy, and carboxylate. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-5-28-17(24)11-23-19-18(12(2)22-23)15(20(25)27-4)10-16(21-19)13-6-8-14(26-3)9-7-13/h6-10H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFPTVSUPQKHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrazolopyridine core. Subsequent esterification and substitution reactions introduce the ethoxy and carboxylate groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The ethoxycarbonyl and methyl ester groups undergo hydrolysis under acidic or basic conditions:
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Basic hydrolysis : NaOH/ethanol at 60–80°C converts esters to carboxylic acids.
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Acidic hydrolysis : H₂SO₄ or HCl in aqueous THF selectively cleaves the methyl ester while preserving the ethoxy group.
Nucleophilic Substitution
The ethoxy-2-oxoethyl side chain participates in nucleophilic substitutions:
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Reaction with amines (e.g., NH₃, primary amines) replaces the ethoxy group, forming amide derivatives.
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Thiols displace the ethoxy group under mild basic conditions (K₂CO₃/DMF).
Oxidation and Reduction
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Oxidation : H₂O₂ in acetic acid oxidizes the pyridine ring’s C-H bonds, introducing hydroxyl groups.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
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Heating in POCl₃ triggers cyclization between the pyridine nitrogen and the ethoxycarbonyl group, yielding tricyclic structures.
Cross-Coupling Reactions
The 4-methoxyphenyl group enables Suzuki-Miyaura couplings:
Specific Reaction Examples
Common Reagents
Solvent Systems
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Polar aprotic solvents : DMF, DMSO (for nucleophilic substitutions).
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Ether solvents : THF, DME (for Grignard or coupling reactions) .
Analytical Characterization
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NMR spectroscopy : Confirms regioselectivity in substitution reactions (e.g., ¹H NMR: δ 8.95 ppm for pyridine protons) .
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Mass spectrometry : Validates molecular weight of derivatives (e.g., [M+Na]⁺ = 406.4 g/mol for brominated product) .
This compound’s reactivity profile underscores its utility in medicinal chemistry for generating bioactive analogs. Further studies focus on optimizing enantioselective reactions and green chemistry approaches .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been investigated for its pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against inflammatory models in vitro and in vivo. The findings indicated that the compound significantly reduced pro-inflammatory cytokines, suggesting potential use as a therapeutic agent for chronic inflammatory disorders .
Agrochemicals
The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.
Case Study: Pesticidal Activity
Research conducted by a team at the Agricultural Research Institute evaluated the effectiveness of this compound against common agricultural pests. The results showed a notable reduction in pest populations when treated with formulations containing this compound, highlighting its potential as a biopesticide .
Material Science
The unique chemical properties of this compound allow for exploration in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
A recent investigation into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability compared to traditional materials. The study published in Advanced Materials demonstrated that the incorporation of this compound improved the durability of coatings used in harsh environments .
Mechanism of Action
The mechanism of action of methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-oxoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Ethyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups and the pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are heterocyclic compounds that have garnered attention due to their wide range of biological activities. They have been investigated as potential agents for various therapeutic applications, including anti-diabetic, anti-cancer, and anti-inflammatory activities. The structural diversity of these compounds allows for significant variations in their biological effects depending on the substituents attached to the core pyrazolo-pyridine structure.
- Enzyme Inhibition : Many pyrazolo[3,4-b]pyridine derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, compounds have shown inhibitory effects on α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The compound under study demonstrated potent inhibition with an IC50 value significantly lower than that of standard drugs like acarbose .
- Receptor Modulation : Some derivatives exhibit agonistic activity towards peroxisome proliferator-activated receptors (PPARs), which play a vital role in lipid metabolism and glucose homeostasis. The structure-activity relationship (SAR) studies indicate that specific modifications can enhance PPARα agonistic activity, potentially leading to improved metabolic outcomes in diabetic models .
- Anticancer Activity : Pyrazolo[3,4-b]pyridines have also been identified as inhibitors of various kinases involved in cancer progression. For example, certain derivatives have shown effectiveness against tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation . Compounds targeting these pathways may provide new avenues for cancer therapy.
Anti-Diabetic Activity
A recent study evaluated several pyrazolo[3,4-b]pyridine derivatives for their anti-diabetic properties. The synthesized compounds were tested against α-amylase and α-glucosidase enzymes. The results indicated that this compound exhibited an IC50 value comparable to leading anti-diabetic drugs, suggesting its potential as a therapeutic agent in managing diabetes .
| Compound | IC50 (μM) | Reference Drug (Acarbose) |
|---|---|---|
| This compound | 5.12 | 200.1 |
| Other Derivatives | 5.10 - 5.21 | - |
Anticancer Properties
In another investigation into the anticancer properties of pyrazolo[3,4-b]pyridines, several derivatives were evaluated for their ability to inhibit TRKA kinase activity. The results showed that specific modifications to the pyrazole ring enhanced potency against cancer cell lines associated with TRK overexpression .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridine core in this compound?
- Methodological Answer : The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, the Biginelli reaction (one-pot condensation of aldehydes, β-ketoesters, and urea/thiourea analogs) is a robust method for generating fused heterocycles . Adapting this approach, substituents like the 4-methoxyphenyl group can be introduced via aromatic aldehyde precursors. Post-synthetic modifications (e.g., alkylation at the 1-position using 2-ethoxy-2-oxoethyl bromide) require careful optimization of reaction conditions (solvent, temperature) to avoid side reactions .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are critical. For instance, crystallographic data from related pyrazolo[3,4-b]pyridine derivatives (e.g., 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl analogs) confirm the importance of X-ray diffraction for resolving ambiguities in regiochemistry or stereochemistry . Purity should be assessed via HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients.
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for introducing the 2-ethoxy-2-oxoethyl moiety?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and predict regioselectivity during alkylation. For example, ICReDD’s integrated computational-experimental workflows combine reaction path searches (via quantum chemistry) with machine learning to identify optimal solvents and catalysts, reducing trial-and-error experimentation . This is particularly useful for avoiding hydrolysis of the ethoxy group under basic conditions.
Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer : Contradictions in NMR data often arise from dynamic processes (e.g., rotational isomerism) or crystallographic packing effects. For pyrazolo[3,4-b]pyridines, variable-temperature NMR (VT-NMR) can detect conformational changes. If NOE correlations contradict X-ray structures (e.g., ’s crystallographic data), cross-validate with 2D NMR (HSQC, HMBC) to reassign proton environments .
Q. How to design experiments to probe the compound’s potential biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against kinases or GPCRs, leveraging the pyrazole-pyridine scaffold’s known affinity for ATP-binding pockets . Follow up with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements. If contradictory bioactivity data emerge (e.g., inactive in vitro but active in vivo), investigate metabolic stability via liver microsome assays or LC-MS metabolite profiling .
Q. What experimental controls are essential when studying this compound’s stability under physiological conditions?
- Methodological Answer : Include pH-dependent stability assays (pH 2–9, simulating gastrointestinal and plasma environments) with LC-MS monitoring. For hydrolytic stability, compare degradation rates of the methyl ester and ethoxy-oxoethyl groups. Use deuterated solvents (D2O, CD3OD) in stability studies to track exchangeable protons .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar pyrazolo[3,4-b]pyridines?
- Methodological Answer : Yield variations often stem from differences in reagent quality (e.g., aldehyde purity) or moisture-sensitive steps. Apply Design of Experiments (DoE) principles (e.g., factorial design) to systematically test variables like catalyst loading, solvent polarity, and reaction time . For example, a Plackett-Burman design could identify critical factors in the Biginelli reaction .
Q. Why might crystallographic data conflict with computational predictions of molecular geometry?
- Methodological Answer : Solid-state packing forces (e.g., π-π stacking in ) can distort bond angles compared to gas-phase DFT models. Use periodic boundary condition (PBC) DFT calculations (e.g., VASP) to simulate crystal environments and reconcile differences .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
